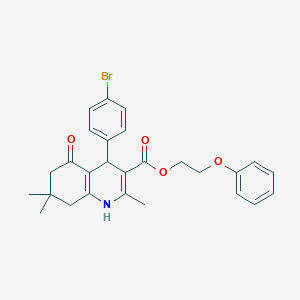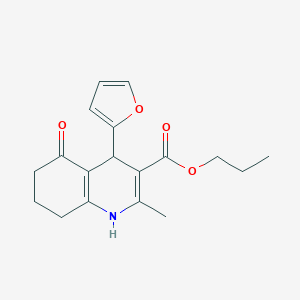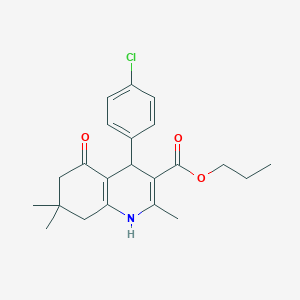
2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and subsequent substitutions on the phenyl rings. Common reagents used in these reactions include halogenated phenyl compounds, cyano groups, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
2-(4-Chlorophenyl)ethylamine: Similar in having a chlorophenyl group but lacks the pyridine and cyano groups.
Uniqueness
2-((6-(4-Chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
332127-93-2 |
|---|---|
Molecular Formula |
C29H24ClN3O2S |
Molecular Weight |
514g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C29H24ClN3O2S/c1-3-19-6-4-5-7-26(19)32-28(34)18-36-29-25(17-31)24(20-10-14-23(35-2)15-11-20)16-27(33-29)21-8-12-22(30)13-9-21/h4-16H,3,18H2,1-2H3,(H,32,34) |
InChI Key |
HYKVNOPMXHNWSH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C#N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3-[2-(3-trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B409139.png)

![6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B409146.png)









![Propyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B409161.png)
![Propan-2-yl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B409163.png)
